Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate
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Overview
Description
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is a chemical compound with a unique structure that includes a diazene group, a carbamoyl group, and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate typically involves the reaction of methyl diazocarboxylate with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazene-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate involves its interaction with molecular targets in cells. The diazene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-bromoethyl)carbamoyl]diazene-1-carboxylate
- Methyl [(2-iodoethyl)carbamoyl]diazene-1-carboxylate
- Methyl [(2-fluoroethyl)carbamoyl]diazene-1-carboxylate
Uniqueness
Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity
Properties
CAS No. |
367965-97-7 |
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Molecular Formula |
C5H8ClN3O3 |
Molecular Weight |
193.59 g/mol |
IUPAC Name |
methyl N-(2-chloroethylcarbamoylimino)carbamate |
InChI |
InChI=1S/C5H8ClN3O3/c1-12-5(11)9-8-4(10)7-3-2-6/h2-3H2,1H3,(H,7,10) |
InChI Key |
BWQZQRDVPZJLCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=NC(=O)NCCCl |
Origin of Product |
United States |
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